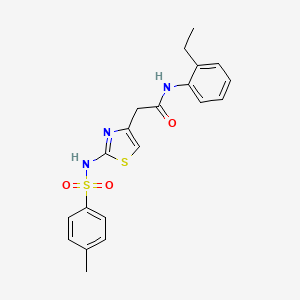

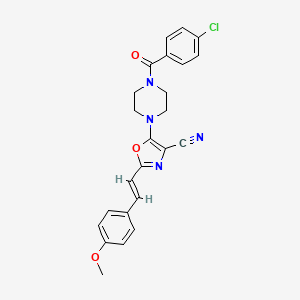

![molecular formula C24H20FN7O3 B2845121 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide CAS No. 1020488-57-6](/img/structure/B2845121.png)

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide” is a 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compound . It is related to the family of compounds known as 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine and N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

This compound is a fused nitrogen-containing heterocycle . It is an isostere of the adenine ring of ATP, which allows it to mimic hinge region binding interactions in kinase active sites .Scientific Research Applications

Neuroinflammation Imaging

- Study: Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [(18)F]-Labeling, and in Vivo Neuroinflammation PET Images (Damont et al., 2015).

- Findings: This study focused on synthesizing and evaluating pyrazolo[1,5-a]pyrimidines for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. The compounds, including derivatives of the focal compound, displayed high affinity for TSPO and showed potential as in vivo PET-radiotracers for neuroinflammation imaging.

Radioligand Imaging for TSPO

- Study: Radiosynthesis of [18F]PBR111, a Selective Radioligand for Imaging the Translocator Protein (18 kDa) with PET (Dollé et al., 2008).

- Findings: This study involved the synthesis of a series of compounds, including derivatives of the focal compound, as selective ligands for the translocator protein (TSPO). These compounds, particularly DPA-714, were designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET).

Peripheral Benzodiazepine Receptor Study

- Study: Synthesis and Biological Evaluation of Substituted [18F]Imidazo[1,2-a]pyridines and [18F]Pyrazolo[1,5-a]pyrimidines for the Study of the Peripheral Benzodiazepine Receptor Using Positron Emission Tomography (Fookes et al., 2008).

- Findings: The research synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds, including pyrazolo[1,5-a]pyrimidines, for their affinity and selectivity to peripheral benzodiazepine receptors (PBRs). These compounds were potential candidates for imaging PBR expression in neurodegenerative disorders.

A2A Adenosine Receptor Antagonists

- Study: Molecular Probes for the A2A Adenosine Receptor Based on a Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-Amine Scaffold (Kumar et al., 2011).

- Findings: This study developed pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as high affinity and selective antagonists for the human A2A adenosine receptor. These compounds, including derivatives of the focal compound, were synthesized as pharmacological probes for studying the A2A adenosine receptor.

Mechanism of Action

Target of Action

The primary target of this compound is the ryanodine receptor (RyR) . The RyR is a type of calcium channel found in various types of cells, including muscle and neurons. It plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

The compound interacts with the RyR, potentially acting as an activator . This interaction could lead to changes in the conformation of the receptor, allowing for the increased flow of calcium ions from the endoplasmic reticulum into the cytoplasm .

Biochemical Pathways

The activation of the RyR leads to an increase in intracellular calcium levels. This can affect various biochemical pathways, particularly those that are calcium-dependent. For example, in muscle cells, increased calcium levels can trigger muscle contraction. In neurons, it can influence the release of neurotransmitters .

Result of Action

The result of the compound’s action would depend on the cell type and the specific biochemical pathways influenced by changes in calcium levels. For instance, in the case of insecticidal activity, the compound could potentially lead to paralysis or death of the insect by affecting muscle contraction or neurotransmitter release .

Future Directions

properties

IUPAC Name |

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN7O3/c1-14-4-3-5-18(10-14)35-13-21(33)27-20-11-15(2)30-32(20)24-28-22-19(23(34)29-24)12-26-31(22)17-8-6-16(25)7-9-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMMLIRKBHLNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2845039.png)

![(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2845041.png)

![tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2845042.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2845045.png)

![N-(4-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2845047.png)

![4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2845048.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2845052.png)

![3-Methylthiazolo[5,4-d]isoxazol-5-amine](/img/structure/B2845054.png)

![4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2845056.png)